molecular formula C27H27N3O4S B11232936 N-[2-(cyclohexylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-[2-(cyclohexylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11232936
M. Wt: 489.6 g/mol
InChI Key: PJYDLADIBIGYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohexylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of dibenzo[c,e][1,2]thiazine derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps:

    Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the dibenzo[c,e][1,2]thiazine core. This can be achieved through the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiazine derivative with cyclohexyl isocyanate.

    Methylation: The methyl group is introduced via methylation reactions using methyl iodide or similar reagents.

    Oxidation: The final step involves the oxidation of the thiazine ring to introduce the 5,5-dioxide functionality, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially modifying the thiazine ring or other functional groups.

    Reduction: Reduction reactions can target the carboxamide or sulfone groups, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other regulatory proteins.

Medicine

Medically, compounds in this class are being investigated for their potential as anti-inflammatory and anticancer agents. Their ability to modulate specific biological pathways makes them promising candidates for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[c,e][1,2]thiazine Derivatives: These compounds share the core thiazine structure but differ in their substituents.

    Benzothiazine Derivatives: Similar in structure but with variations in the ring system and functional groups.

Uniqueness

N-[2-(cyclohexylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H27N3O4S

Molecular Weight

489.6 g/mol

IUPAC Name

N-[2-(cyclohexylcarbamoyl)phenyl]-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C27H27N3O4S/c1-30-24-16-15-18(17-22(24)20-11-6-8-14-25(20)35(30,33)34)26(31)29-23-13-7-5-12-21(23)27(32)28-19-9-3-2-4-10-19/h5-8,11-17,19H,2-4,9-10H2,1H3,(H,28,32)(H,29,31)

InChI Key

PJYDLADIBIGYBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NC4CCCCC4)C5=CC=CC=C5S1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.